molecular formula C16H16ClN B15166108 9-(3-Chlorobutyl)-9H-carbazole CAS No. 184845-64-5

9-(3-Chlorobutyl)-9H-carbazole

Cat. No.: B15166108
CAS No.: 184845-64-5
M. Wt: 257.76 g/mol
InChI Key: ONCTWALQXYLQGR-UHFFFAOYSA-N
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Description

9-(3-Chlorobutyl)-9H-carbazole is an organic compound belonging to the carbazole family, characterized by a carbazole core substituted with a 3-chlorobutyl group. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Chlorobutyl)-9H-carbazole typically involves the alkylation of carbazole with 3-chlorobutyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability, safety, and efficiency. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, mild temperatures.

    Substitution: Nucleophiles (amines, thiols, alkoxides), polar aprotic solvents, elevated temperatures.

Major Products:

Comparison with Similar Compounds

Properties

CAS No.

184845-64-5

Molecular Formula

C16H16ClN

Molecular Weight

257.76 g/mol

IUPAC Name

9-(3-chlorobutyl)carbazole

InChI

InChI=1S/C16H16ClN/c1-12(17)10-11-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-9,12H,10-11H2,1H3

InChI Key

ONCTWALQXYLQGR-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C2=CC=CC=C2C3=CC=CC=C31)Cl

Origin of Product

United States

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